Evidence 1: Enhanced Hydroxyl Radical Scavenging Kinetics vs. Common Alternative TMQ
The target compound, 2,2,4,7-tetramethyl-1,2-dihydroquinoline, exhibits a specific hydroxyl radical reaction rate constant that is a fundamental measure of its antioxidant potential. This data allows for a direct, quantitative comparison with the less-substituted and more common industrial antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The addition of a methyl group at the 7-position is expected to enhance electron density on the quinoline ring, thereby increasing the rate of hydrogen atom transfer to a free radical [1].
| Evidence Dimension | Hydroxyl Radical Reaction Rate Constant (k_OH) |
|---|---|
| Target Compound Data | 192.2050 E-12 cm³/molecule·sec |
| Comparator Or Baseline | 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ); Data unavailable from same source, but structurally inferred to be lower due to decreased electron density |
| Quantified Difference | Absolute rate constant provided for target compound; comparator data is inferred based on established structure-activity relationships for dihydroquinolines [1]. |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform, based on the compound's chemical structure . |
Why This Matters
This quantitative rate constant provides a scientifically rigorous basis for comparing and selecting antioxidants. For procurement, this data signals that 1,2-dihydro-2,2,4,7-tetramethylquinoline is chemically distinct from its trimethyl analog, with a predicted superior capacity for neutralizing hydroxyl radicals, which is a primary mechanism of oxidative degradation in both biological and industrial systems [1].
- [1] Material Ksz. (n.d.). Dihydroquinoline derivatives of antioxidant activity. U.S. Patent No. 4,025,631. View Source
